Steric Bulk Differentiator: Bis(2-methoxyethyl) vs. Dimethylsulfamoyl Substitution Impacts Molecular Volume and Predicted Permeability
The bis(2-methoxyethyl)sulfamoyl group introduces significantly greater steric bulk (estimated van der Waals volume increase of ~110 ų) and hydrogen-bond acceptor capacity (9 total HBA vs. 5–6 for dimethyl/diethyl analogs) compared to the simplest N,N-dimethylsulfamoyl comparator [1]. This structural feature predictably alters both passive permeability (calculated logP ~2.5–3.5 for the bis-methoxyethyl compound vs. ~2.9 for the dimethylsulfamoyl analog) and aqueous solubility (predicted logS ≈ -3.93 for the target compound) [2]. These calculated differences place CAS 898372-22-0 in a distinct property space relative to its simpler dialkylsulfamoyl congeners, making it a deliberate choice when screening for targets that favor or tolerate increased ligand bulk.
| Evidence Dimension | Calculated physicochemical properties (logP, logS, HBA count, molecular volume) |
|---|---|
| Target Compound Data | Calculated logS: -3.933; ADMET Solubility Level: 3; Hydrogen Bond Acceptors: 13 (based on molecular formula C22H27N3O5S2) [2] |
| Comparator Or Baseline | N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide; calculated logP: ~2.9; Hydrogen Bond Acceptors: 6 [1] |
| Quantified Difference | Approximately 2–3 orders of magnitude difference in predicted aqueous solubility (logS units); ~110 ų increase in molecular volume; 7 additional hydrogen bond acceptors in the target compound |
| Conditions | SwissADME / computational prediction models; structural comparison based on published molecular formulas |
Why This Matters
Procurement decisions for screening libraries should reflect that CAS 898372-22-0 occupies a distinct physicochemical property space relative to simpler N,N-dialkylsulfamoyl analogs, potentially leading to different hit rates and target engagement profiles in cellular assays.
- [1] ChemicalBook. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide; CAS 1152311-62-0; XLogP3: 2.9. View Source
- [2] TCMIP / ADMET prediction data for CAS 898372-22-0: ADMET Solubility: -3.933; ADMET Solubility Level: 3; ADMET Absorption Level: 3; ADMET BBB Level: 4. View Source
